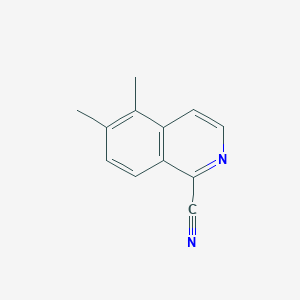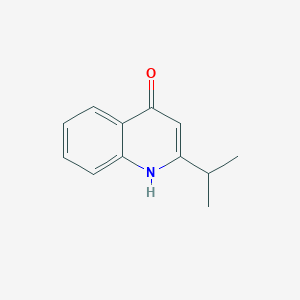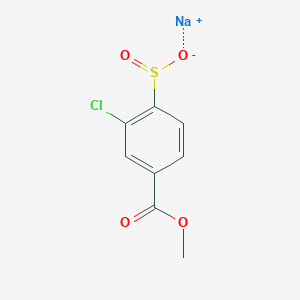![molecular formula C14H16N2O3 B13221988 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Nitrophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a nonane ring and an azaspiro moiety The presence of a nitrophenyl group adds to its chemical complexity and potential reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines, generated in situ from hydrazonyl chlorides, with arylidenethiohydantoins. This reaction occurs at the C=C and C=S dipolarophiles in the thiohydantoin moiety, leading to the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique structural properties
Wirkmechanismus
The mechanism of action of 4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the spirocyclic structure can interact with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thia-tetraazaspiro[4.4]nonenones: These compounds have a similar spirocyclic structure but include sulfur atoms.
Thioxo-tetraazaspiro[4.4]nonenones: Similar structure with additional sulfur atoms and different functional groups
Uniqueness
4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C14H16N2O3 |
|---|---|
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
4-(2-nitrophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16N2O3/c17-13-14(7-3-4-8-14)11(9-15-13)10-5-1-2-6-12(10)16(18)19/h1-2,5-6,11H,3-4,7-9H2,(H,15,17) |
InChI-Schlüssel |
HHPKNTKRERNUPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)

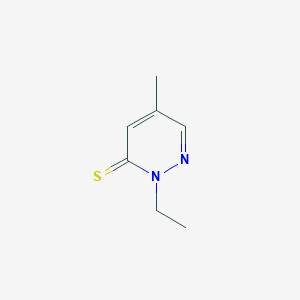
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
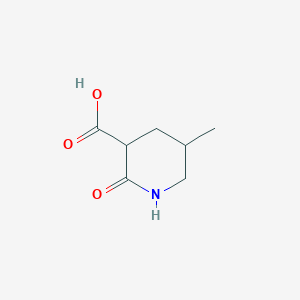
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
